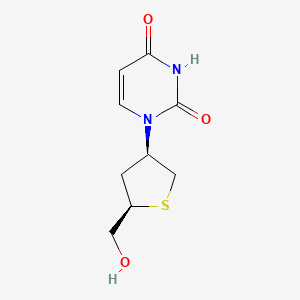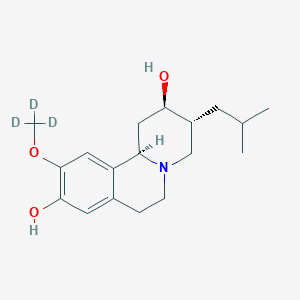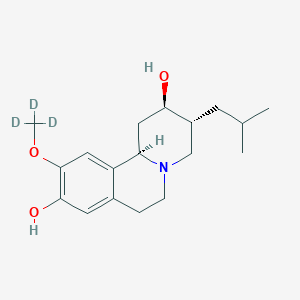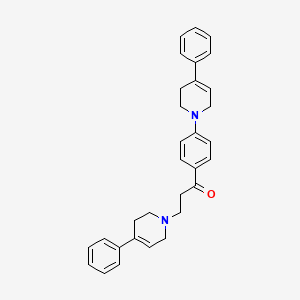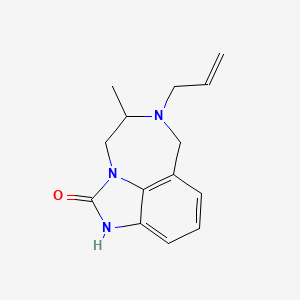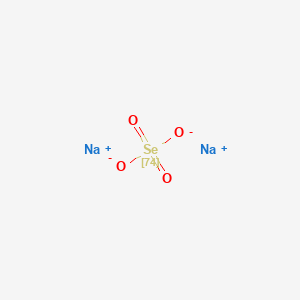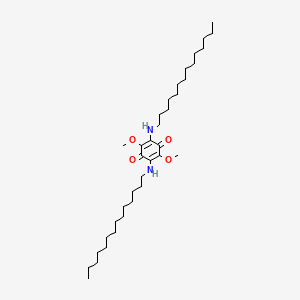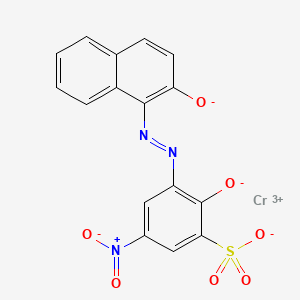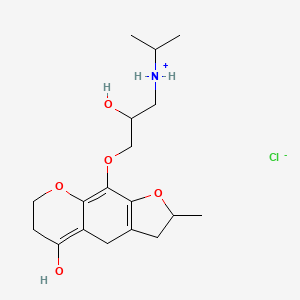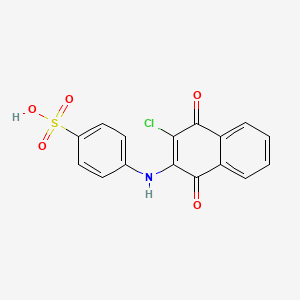
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of a 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group attached to the amino group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- typically involves the sulfonation of benzene using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry . The reaction conditions often include high temperatures and the use of catalysts to facilitate the sulfonation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfuric acid under controlled conditions. The process may also include steps to purify the product and remove any by-products formed during the reaction.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzenesulfonic acids, depending on the type of reaction and the reagents used.
Scientific Research Applications
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.
4-Methylbenzenesulfonic acid: A derivative with a methyl group, used in organic synthesis and industrial applications.
4-Chlorobenzenesulfonic acid: Another derivative with a chlorine atom, known for its use in the production of dyes and pigments.
Uniqueness
Benzenesulfonic acid, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)- is unique due to the presence of the 3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzenesulfonic acid derivatives and contributes to its diverse applications in research and industry.
Properties
CAS No. |
22295-75-6 |
|---|---|
Molecular Formula |
C16H10ClNO5S |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H10ClNO5S/c17-13-14(16(20)12-4-2-1-3-11(12)15(13)19)18-9-5-7-10(8-6-9)24(21,22)23/h1-8,18H,(H,21,22,23) |
InChI Key |
MLYBSSZMMDAHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


